Centrolobine

Beschreibung

Historical Context of Centrolobine Discovery

The initial discovery and characterization of the diarylheptanoid known as this compound emerged from the study of tropical trees. The dextrorotatory enantiomer, (+)-centrolobine, was first isolated from the heartwood of Centrolobium robustum, a tree found in the Amazon rainforest. uzh.chrsc.org This initial isolation marked the beginning of research into a class of compounds that would later be recognized for their interesting chemical structures and biological activities. clockss.orgnih.gov

However, the early research into this compound was marked by considerable confusion regarding its stereochemistry. uzh.ch This uncertainty persisted for some time, fueled by the natural occurrence of both enantiomers, (+)- and (-)-centrolobine, across different plant species and initial misidentification of some plant sources. uzh.ch For instance, some early confusion existed between C. robustum and C. tomentosum. vulcanchem.com The structural elucidation of this compound's 2,6-cis-disubstituted tetrahydropyran core and the definitive assignment of the absolute configuration of its enantiomers were later achieved through enantioselective total synthesis. clockss.org The synthesis of (-)-centrolobine confirmed its (2S,6R)-configuration. uzh.ch

Natural Occurrence and Botanical Sources of this compound

This compound is a naturally occurring compound found within a select number of plant species, primarily within the Centrolobium genus of the Leguminosae family and also in the Moraceae family. The distribution of its enantiomers, (+)-centrolobine and (-)-centrolobine, appears to follow a distinct taxonomic pattern, indicating species-specific stereochemical preferences in their biosynthesis. vulcanchem.com

The heartwood of Centrolobium robustum, a tree native to the Amazon forest, is the original botanical source from which (+)-centrolobine was first isolated. uzh.chrsc.orgresearchgate.net This species is consistently reported to yield the dextrorotatory enantiomer of the compound. uzh.chvulcanchem.com The isolation of (+)-centrolobine from C. robustum was a key finding that initiated further investigation into this class of diarylheptanoids. publish.csiro.au

The laevorotatory enantiomer, (-)-centrolobine, has been isolated from the stems of Brosimum potabile, a species belonging to the Moraceae family, also found in the Amazon rainforest. uzh.chnih.gov The identification of (-)-centrolobine in a genus outside of Centrolobium expanded the known natural sources of this compound. nih.gov This was the first time this compound was reported in the Brosimum genus. nih.gov

The heartwood of Centrolobium tomentosum has been identified as a source of this compound; however, reports on the specific enantiomer isolated have been conflicting. One study reports the isolation of (-)-centrolobine, along with (-)-de-O-methylthis compound and (-)-centrolobol, from a specimen of C. tomentosum. publish.csiro.aupublish.csiro.au Conversely, another source indicates that the (+)-enantiomer was identified from this species. clockss.org Further chemical analyses of botanically verified specimens of C. tomentosum have also reported the presence of the laevorotatory diarylheptanoids, including (-)-centrolobine. publish.csiro.auscielo.br These conflicting reports highlight the historical confusion that surrounded the classification of Centrolobium species and the stereochemistry of their constituents. publish.csiro.au

Centrolobium sclerophyllum is another species within the Centrolobium genus that has been found to produce the laevorotatory enantiomers of this compound-related compounds. uzh.ch Specifically, (-)-centrolobine has been isolated from this species. vulcanchem.comnih.govnih.gov Additionally, the related diarylheptanoid, des-O-methylthis compound, was also identified in C. sclerophyllum and noted for its activity against Leishmania amazonensis promastigotes. nih.govscielo.br

The Centrolobium genus is a rich source of phenolic compounds, particularly diarylheptanoids. Beyond this compound, several other related compounds have been isolated from various species within this genus.

A study of an unidentified Centrolobium species yielded a number of compounds, including the dextrorotatory forms of this compound, de-O-methylthis compound, and centrolobol. publish.csiro.aupublish.csiro.au This same specimen also contained the isoflavone formononetin, 4',7-dihydroxyflavanone, 3-hydroxy-9-methoxypterocarpan, and a novel dihydric phenol identified as 2-(2'-hydroxy-4'-methoxyphenyl)benzofuran-6-ol. publish.csiro.aupublish.csiro.au The heartwood of Centrolobium tomentosum has been shown to contain (-)-centrolobine, (-)-de-O-methylthis compound, (-)-centrolobol, piceatannol, and formononetin. publish.csiro.aupublish.csiro.au

Furthermore, studies on the essential oils from two varieties of Centrolobium paraense revealed a composition dominated by sesquiterpenes. revistabionatura.com The main constituents identified were β-caryophyllene and α-humulene in the paraense variety, while the orinocense variety contained significant amounts of α-humulene, β-caryophyllene, caryophyllene oxide, and humulene epoxide II. revistabionatura.com

The table below summarizes the key chemical constituents isolated from the Centrolobium genus as discussed in the research.

| Botanical Source (Genus/Species) | Compound |

| Centrolobium robustum | (+)-Centrolobine |

| Centrolobium tomentosum | (-)-Centrolobine, (-)-De-O-methylthis compound, (-)-Centrolobol, Piceatannol, Formononetin |

| Centrolobium sclerophyllum | (-)-Centrolobine, Des-O-methylthis compound |

| Centrolobium paraense | β-Caryophyllene, α-Humulene, Caryophyllene oxide, Humulene epoxide II |

| Unidentified Centrolobium sp. | (+)-Centrolobine, (+)-De-O-methylthis compound, (+)-Centrolobol, Formononetin, 4',7-Dihydroxyflavanone, 3-Hydroxy-9-methoxypterocarpan, 2-(2'-Hydroxy-4'-methoxyphenyl)benzofuran-6-ol |

Isolation from Centrolobium sclerophyllum

Classification of this compound as a Natural Product

This compound is a natural product, specifically a secondary metabolite, that has been isolated from various plant species. It was first identified in the heartwood of tropical trees from the Centrolobium genus. vulcanchem.com Since then, different forms of the compound have been found in several species, including Centrolobium paraense, Centrolobium sclerophyllum, and Centrolobium tomentosum. vulcanchem.com The (-)-centrolobine enantiomer has also been isolated from the stem of Brosimum potabile, a plant found in the Amazon rainforest. vulcanchem.com The occurrence of this compound in different enantiomeric forms, where the specific form often corresponds to the plant source, highlights its role as a product of distinct biosynthetic pathways within the plant kingdom.

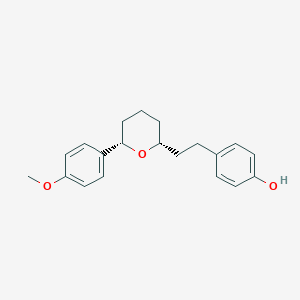

Chemically, this compound is classified as a diarylheptanoid. vulcanchem.com This classification refers to a structural motif where two aromatic (aryl) rings are connected by a seven-carbon chain. Diarylheptanoids are a diverse family of plant secondary metabolites.

The structure of this compound is distinguished by a central 2,6-disubstituted tetrahydropyran ring that is part of the seven-carbon chain connecting the two aryl groups. vulcanchem.com This cyclic ether framework is a key feature of the molecule. The substituents on the tetrahydropyran ring are typically in a cis-configuration relative to each other. vulcanchem.com

Specifically, the this compound molecule features a 4-methoxyphenyl group attached at position 6 of the tetrahydropyran ring and a 4-hydroxyphenyl group connected by an ethyl linkage at position 2. vulcanchem.com The systematic IUPAC name for the (+)-enantiomer is 4-[2-[(2R,6S)-6-(4-methoxyphenyl)oxan-2-yl]ethyl]phenol. vulcanchem.com This specific arrangement of a diarylheptanoid backbone with an integrated tetrahydropyran ring defines the unique chemical structure of this compound.

Eigenschaften

CAS-Nummer |

1484-91-9 |

|---|---|

Molekularformel |

C20H24O3 |

Molekulargewicht |

312.4 g/mol |

IUPAC-Name |

4-[2-[(2R,6S)-6-(4-methoxyphenyl)oxan-2-yl]ethyl]phenol |

InChI |

InChI=1S/C20H24O3/c1-22-18-13-8-16(9-14-18)20-4-2-3-19(23-20)12-7-15-5-10-17(21)11-6-15/h5-6,8-11,13-14,19-21H,2-4,7,12H2,1H3/t19-,20+/m1/s1 |

InChI-Schlüssel |

VKLGDLFSGNHXAV-UXHICEINSA-N |

SMILES |

COC1=CC=C(C=C1)C2CCCC(O2)CCC3=CC=C(C=C3)O |

Isomerische SMILES |

COC1=CC=C(C=C1)[C@@H]2CCC[C@@H](O2)CCC3=CC=C(C=C3)O |

Kanonische SMILES |

COC1=CC=C(C=C1)C2CCCC(O2)CCC3=CC=C(C=C3)O |

Synonyme |

4-[2-[(2R,6S)-6-(4-methoxyphenyl)oxan-2-yl]ethyl]phenol |

Herkunft des Produkts |

United States |

Structural Elucidation and Stereochemical Investigations of Centrolobine

Early Structural Determinations

Initial efforts to understand the chemical makeup of centrolobine focused on determining its fundamental atomic connectivity and functional groups.

Racemic Synthesis for Gross Structure Elucidation

Following the initial isolation and spectroscopic analysis, the gross structure of this compound was proposed. To confirm this proposed connectivity, early synthetic efforts focused on preparing the molecule in its racemic form—a mixture containing equal amounts of both enantiomers. researchgate.net Numerous racemic syntheses have since been developed. researchgate.net These non-stereospecific syntheses were crucial in verifying the core tetrahydropyran ring system substituted with its characteristic diarylheptanoid side chains, providing a foundational confirmation of the molecule's basic framework before the more complex challenge of its stereochemistry was addressed.

Determination of Absolute Configuration

With the gross structure confirmed, research shifted to elucidating the precise three-dimensional arrangement of atoms, known as the absolute configuration. This was achieved through a combination of targeted synthesis and sophisticated analytical methods.

Enantioselective Synthesis for Absolute Configuration Assignment

A pivotal moment in understanding this compound's stereochemistry came in 2002 with the first enantioselective total synthesis of (-)-centrolobine. nih.govcapes.gov.brresearchgate.net This landmark achievement not only produced a single enantiomer of the molecule but also led to a revision of its previously assumed absolute configuration. nih.govcapes.gov.brresearchgate.net The synthesis was meticulously designed to control the formation of the chiral centers. A key step in this process was the intramolecular cyclization of an enantiomerically pure hydroxyketone to form the cis-disubstituted tetrahydropyran core. nih.govcapes.gov.brresearchgate.net The chirality was initially introduced via the stereoselective reduction of a β-ketosulfoxide. nih.govcapes.gov.brresearchgate.net This successful synthesis provided a sample of known configuration, which was essential for comparison with the natural product.

X-ray Crystallographic Analysis of this compound Derivatives

While enantioselective synthesis provides a powerful tool for assigning absolute configuration, X-ray crystallography offers definitive, unambiguous proof of a molecule's three-dimensional structure. Natural this compound itself did not readily form crystals suitable for analysis. To overcome this, a derivative was synthesized. The structure of synthetic (-)-(2S,6R)-centrolobine was unequivocally confirmed through the X-ray crystallographic analysis of its 4-bromobenzoate derivative. uzh.ch This analysis provided the final, concrete evidence for the absolute configuration of the stereocenters, validating the results obtained from the synthetic and chiroptical data. uzh.ch This remains the sole reported X-ray crystallographic analysis for a natural this compound congener. uzh.ch

Chiroptical Data Correlation in Stereochemical Assignment

Chiroptical techniques, which measure how a chiral molecule interacts with polarized light, were instrumental in correlating the synthesized enantiomer with the naturally occurring compound. The outcome of biomimetic synthesis and oxidative cyclization of optically active precursors unambiguously established the absolute configurations through their correlation with chiroptical data. researchgate.net It has been noted that the aryl substituent at the C(2) position of the tetrahydropyran ring is a primary determinant of the chiroptical properties. uzh.ch By comparing the optical rotation of the synthesized (-)-centrolobine with that of the natural product, chemists could confidently assign the correct absolute configuration to the molecule isolated from nature. uzh.ch

Isomeric Forms and Stereochemical Notations

This compound has two stereogenic centers, leading to the possibility of four different stereoisomers. These centers are located at positions 2 and 6 of the tetrahydropyran ring. uzh.ch

The naturally occurring forms of this compound feature a cis relationship between the substituents at the C-2 and C-6 positions. researchgate.netuzh.ch The two enantiomers of the natural product are:

(-)-Centrolobine: (2S, 6R)

(+)-Centrolobine: (2R, 6S)

In addition to the natural cis-isomers, the trans-isomers, also referred to as epithis compound, have been synthesized. uzh.chuzh.ch The synthesis of all four possible stereoisomers has been accomplished, allowing for a complete understanding of how each specific configuration relates to the molecule's properties. uzh.ch The stereodescriptors provide a precise language for distinguishing between these different forms.

(+)-Centrolobine Enantiomer

The (+)-centrolobine enantiomer was first isolated from the heartwood of Centrolobium robustum. uzh.ch It exhibits antibacterial properties. uzh.ch The absolute configuration of the (+)-centrolobine enantiomer is (2R,6S). vulcanchem.com The specific rotation of (+)-centrolobine has been reported as [α]D = +97. uzh.ch Synthetic routes to (+)-centrolobine have been developed, confirming its structure and stereochemistry. researchgate.net

(-)-Centrolobine Enantiomer

The (-)-centrolobine enantiomer has been isolated from various natural sources, including Centrolobium paraense, C. sclerophyllum, C. tomentosum, and the stems of Brosimum potabile. vulcanchem.comua.es Its absolute configuration is (2S,6R). vulcanchem.com The specific rotation of (-)-centrolobine has been recorded as [α]D = -92.2 (c = 1, CHCl₃). vulcanchem.com The total synthesis of (-)-centrolobine has been achieved through various methods, including a notable approach utilizing an intramolecular Barbier-type reaction. researchgate.netacs.org

Stereogenic Centers and Systematic Nomenclature

This compound possesses two stereogenic centers located at positions C-2 and C-6 of the tetrahydropyran ring. vulcanchem.com When using the diarylheptanoid nomenclature, these stereogenic carbons are designated as C(3) and C(7). uzh.ch The systematic IUPAC name for the (+)-enantiomer of this compound is 4-[2-[(2R,6S)-6-(4-methoxyphenyl)oxan-2-yl]ethyl]phenol. vulcanchem.com The cis-configuration of the substituents at the C-2 and C-6 positions is a key structural feature. vulcanchem.com

Addressing Historical Structural Inconsistencies

The structural elucidation of this compound has been marked by historical inconsistencies, particularly concerning its absolute configuration. uzh.ch Initial confusion arose from the natural occurrence of both enantiomers, erroneous assignments of the absolute configuration of its biogenetic precursor, centrolobol, and unreliable identification of plant sources. uzh.ch For a period, there was considerable ambiguity and misinterpretation in the scientific literature regarding the correct stereochemical assignments. uzh.ch These inconsistencies were eventually resolved through rigorous chemical argumentation, synthesis, and chiroptical data comparisons, which definitively established the correct absolute configurations of both (+)- and (-)-centrolobine. uzh.ch A key publication in 2010 provided a biomimetic synthesis that unambiguously confirmed the structures and corrected previous misinterpretations. uzh.ch

Advanced Spectroscopic Techniques in Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a important tool in the structural elucidation of this compound. Both ¹H and ¹³C NMR have been used to determine the connectivity and stereochemistry of the molecule. uzh.chsyr.edu Detailed 2D NMR experiments, such as COSY and NOESY, were instrumental in establishing the relative configuration of the substituents on the tetrahydropyran ring. syr.edu The chemical shifts and coupling constants observed in the NMR spectra provide definitive evidence for the cis-relationship of the groups at the C-2 and C-6 positions. clockss.org High-field FT NMR spectroscopy has also been employed in the analysis of derivatives to elucidate the absolute configuration of secondary alcohols within the molecule. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) has been utilized to determine the molecular weight and fragmentation pattern of this compound. clockss.org High-resolution mass spectrometry (HRMS) provides the exact mass, which helps in confirming the molecular formula, C₂₀H₂₄O₃. syr.edu Electron ionization (EI-MS) and electrospray ionization (ESI-MS) techniques have been applied, with ESI-TOF (time-of-flight) MS being used in more recent studies to obtain precise mass measurements. researchgate.netclockss.org The fragmentation patterns observed in the mass spectra can offer structural information, corroborating the data obtained from other spectroscopic methods like NMR. researchgate.net

Biosynthetic Pathways and Proposed Mechanisms

Biogenetic Precursors of Centrolobine

The biosynthesis of this compound is understood to originate from linear diarylheptanoid precursors. vulcanchem.com Research suggests that the primary biogenetic precursor for this compound is a compound known as centrolobol. vulcanchem.comuzh.ch It is hypothesized that the pathway begins with either the (+)- or (-)-enantiomers of centrolobol. vulcanchem.comuzh.ch These acyclic compounds contain the seven-carbon chain and two aryl groups that are characteristic of the final this compound structure.

Another related compound, (-)-O-demethylthis compound, has been isolated from the same plant sources and is considered a potential intermediate or derivative within the same metabolic pathway. vulcanchem.com The structural similarities between these linear diarylheptanoids and the cyclic this compound molecule strongly support the proposed biogenetic relationship. vulcanchem.comuzh.ch

Proposed Oxidative Cyclization Mechanisms

The pivotal step in the biosynthesis of this compound is the transformation of the linear diarylheptanoid precursor into the characteristic 2,6-cis-disubstituted tetrahydropyran ring system. uzh.chresearchgate.net This transformation is accomplished through an oxidative cyclization reaction. uzh.chresearchgate.net This process is not only central to the natural formation of the compound but has also been adopted as a key strategy in biomimetic total synthesis, which aims to mimic the proposed biosynthetic route in a laboratory setting. vulcanchem.comuzh.ch The stereochemistry of the final product is established during this cyclization, which proceeds in a way that the transition state adopts the most sterically favorable arrangement, leading to the cis-configured natural product. uzh.chresearchgate.net

The proposed mechanism for the ring closure is a biomimetic phenol oxidation that proceeds through a quinone methide intermediate. uzh.chresearchgate.net In this pathway, the phenol group of the diarylheptanoid precursor undergoes a two-electron oxidation. nih.gov This oxidation generates a highly reactive quinone methide species. uzh.chnih.gov

This intermediate is then poised for an intramolecular cyclization, where the hydroxyl group at the other end of the heptane chain acts as a nucleophile, attacking the quinone methide. rptu.de This intramolecular reaction forms the tetrahydropyran ring. uzh.ch This proposed mechanism accounts for the retention of the absolute configuration from the precursor to the final cyclic product and the preferential formation of the sterically favored 2,6-cis isomer. uzh.ch

In laboratory efforts to replicate the natural synthesis of this compound, various oxidizing agents are employed to initiate the key oxidative cyclization step. Among these, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has proven to be a particularly effective reagent. vulcanchem.comuzh.ch DDQ is considered a chemical equivalent of the phenol oxidase enzymes that are presumed to carry out this transformation in nature. uzh.ch

In biomimetic syntheses, DDQ is used to treat the precursor, such as O-methylcentrolobol, to induce the oxidative cyclization. vulcanchem.comuzh.ch The reaction proceeds through the formation of the quinone methide intermediate, ultimately yielding the desired tetrahydropyran structure with high stereoselectivity for the 2,6-cis configuration. vulcanchem.com While effective, the reaction conditions sometimes require optimization, such as the use of protecting groups for other hydroxyls in the precursor molecule to prevent side reactions and decomposition. uzh.ch Other oxidizing agents, including silver(I) oxide (Ag₂O), silver(I) carbonate (Ag₂CO₃), and cerium(IV) ammonium nitrate (CAN), have been reported to be less effective than DDQ for this specific transformation. uzh.ch

Preclinical Biological Activities and Mechanistic Studies

General Overview of Diarylheptanoid Bioactivity

Diarylheptanoids are a class of plant secondary metabolites characterized by a 1,7-diphenylheptane structural skeleton. researchgate.net These compounds are widely distributed in nature and have garnered significant interest in drug discovery due to their diverse and potent pharmacological activities. researchgate.netnih.gov Found in various parts of plants such as seeds, fruits, leaves, and roots, diarylheptanoids are categorized into linear and cyclic types. rsc.orgnih.gov

Pharmacological research has revealed a broad spectrum of biological activities for diarylheptanoids, including anti-inflammatory, antioxidant, antitumor, antiproliferative, cytotoxic, and neuroprotective effects. researchgate.netnih.govrsc.org Curcumin, one of the most well-known diarylheptanoids, has been extensively studied for its therapeutic potential against numerous diseases. nih.gov The structural diversity within the diarylheptanoid class, arising from different functional groups and cyclization patterns on the seven-carbon chain, contributes to their wide range of biological actions. researchgate.net Their established bioactivities, including antiparasitic and antimicrobial properties, position diarylheptanoids as privileged structures in the search for new therapeutic agents. researchgate.netmdpi.comnih.gov

Antiparasitic Activity

Centrolobine, a diarylheptanoid with a 2,6-disubstituted tetrahydropyran framework, has demonstrated significant antiparasitic properties, particularly against the protozoan parasite Leishmania. vulcanchem.comlookchem.com This activity is a key area of preclinical investigation for this natural product.

Activity against Leishmania amazonensis Promastigotes

This compound has shown notable activity against the promastigote stage of Leishmania amazonensis, a causative agent of cutaneous leishmaniasis. researchgate.netresearchgate.net Studies have demonstrated that diarylheptanoids extracted from Centrolobium sclerophyllum, including this compound, are highly effective against L. amazonensis promastigotes. mdpi.comresearchgate.net The compound's ability to inhibit the growth of this extracellular, flagellated form of the parasite highlights its potential as a leishmanicidal agent. researchgate.netresearchgate.net The anti-leishmanial properties of this compound have spurred further research into its synthesis and the evaluation of its analogs to develop new therapeutic strategies against leishmaniasis. lookchem.comsyr.edu

Broader Anti-Leishmanial Potential

The antiparasitic effects of this compound and related diarylheptanoids are not limited to a single Leishmania species. Research indicates a broader anti-leishmanial potential, with activity observed against various species of the parasite. nih.gov For instance, studies have shown that diarylheptanoids related to curcumin exhibit activity against L. amazonensis, L. braziliensis, and L. donovani. nih.govnih.gov A study involving sixteen tetrahydropyran derivatives, with this compound as one of the parent compounds, screened for activity against L. donovani found that five of the compounds exhibited significant leishmanicidal effects while remaining non-toxic to human macrophages. mdpi.comnih.govnih.gov This suggests that the diarylheptanoid scaffold, and specifically the this compound structure, is a promising template for the development of broad-spectrum anti-leishmanial drugs. mdpi.comnih.gov

Mechanistic Insights into Antiparasitic Action

Preliminary mechanistic studies suggest that the antiparasitic action of some diarylheptanoids involves the disruption of the parasite's mitochondria. researchgate.net Research on compounds with similar structures has shown that they can induce pronounced alterations in the mitochondrial structure of both promastigotes and amastigotes of Leishmania. researchgate.net While the precise molecular target of this compound is still under investigation, the observed morphological changes in the parasite's key organelles provide a foundational understanding of its leishmanicidal mechanism. Terpenoids, another class of natural products, are known to induce parasite cell death through various mechanisms including apoptosis, necrosis, and disruption of the cell membrane, which could offer parallel insights into how diarylheptanoids like this compound might function. mdpi.com

Antibacterial Activity

In addition to its antiparasitic effects, this compound has been identified as a compound with antibacterial properties. vulcanchem.comlookchem.com

Activity against Staphylococcus aureus

This compound has demonstrated activity against the Gram-positive bacterium Staphylococcus aureus. revistabionatura.comresearchgate.net Essential oils from Centrolobium paraense, a known source of this compound, were found to be active against S. aureus. revistabionatura.comresearchgate.net While this initial finding points to the potential of the plant genus, specific studies on isolated this compound would be necessary to quantify its direct antibacterial efficacy. The investigation of natural products like this compound for activity against pathogenic bacteria such as S. aureus is critical, especially in the context of rising antibiotic resistance.

Activity against Enterococcus faecalis

The antibacterial potential of compounds derived from the Centrolobium genus, a known source of this compound, has been a subject of scientific inquiry. vulcanchem.comharvard.edu Research into the essential oils extracted from the leaves of two varieties of Centrolobium paraense has provided specific data on their efficacy against the Gram-positive bacterium Enterococcus faecalis (ATCC 29212). nih.gov In these studies, the essential oils, which contain a complex mixture of compounds including various sesquiterpenes, were evaluated for their antibacterial activity. harvard.edunih.gov

The findings indicated that the essential oils from both the paraense and orinocense varieties of C. paraense exhibited activity against Enterococcus faecalis. harvard.edu The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, was determined to be 600 µL/mL for the essential oil against E. faecalis. harvard.edunih.gov It is important to note that this MIC value pertains to the entire essential oil and not to isolated this compound.

Broader Antibiotic Spectrum Investigations

Investigations into the antibiotic properties of Centrolobium paraense essential oils have extended beyond a single bacterial species to assess a broader spectrum of activity. harvard.edunih.gov These studies tested the essential oils against a panel of both Gram-positive and Gram-negative bacteria. nih.gov

The results revealed a selective spectrum of activity. The essential oils were found to be active against the Gram-positive bacterium Staphylococcus aureus (ATCC 25923), exhibiting a Minimum Inhibitory Concentration (MIC) of 100 µL/mL. harvard.edunih.gov In contrast, the oils were reported to be "completely ineffective" against the tested Gram-negative bacteria, which included Escherichia coli (ATCC 25992), Klebsiella pneumoniae (ATCC 23357), and Pseudomonas aeruginosa (ATCC 27853). harvard.edunih.gov These findings suggest that the antibacterial action of the compounds within the C. paraense essential oil is primarily directed towards Gram-positive bacteria. While this compound is a known constituent of the Centrolobium genus, these specific MIC values were determined for the crude essential oil. vulcanchem.comharvard.edu

Table 1: Minimum Inhibitory Concentration (MIC) of Centrolobium paraense Essential Oil Against Various Bacteria

| Bacterial Species | Type | MIC (µL/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 100 | harvard.edu, nih.gov |

| Enterococcus faecalis | Gram-positive | 600 | harvard.edu, nih.gov |

| Escherichia coli | Gram-negative | Ineffective | harvard.edu |

| Klebsiella pneumoniae | Gram-negative | Ineffective | harvard.edu |

| Pseudomonas aeruginosa | Gram-negative | Ineffective | harvard.edu |

Anti-Inflammatory Activity

This compound, a diarylheptanoid natural product, has been identified in several studies as possessing anti-inflammatory properties. vulcanchem.com This activity is considered one of its significant biological attributes and has prompted interest in its potential mechanisms of action. plantaedb.comdoi.org The anti-inflammatory effects are often linked to the broader class of diarylheptanoids, which are known to modulate cellular responses involved in inflammation. capes.gov.br

Modulation of Inflammatory Pathways

Research into the anti-inflammatory mechanisms of diarylheptanoids, the chemical class to which this compound belongs, points towards their ability to modulate key inflammatory signaling pathways. A primary pathway implicated is the response to microbial products like lipopolysaccharide (LPS). capes.gov.brworldscientific.com LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of inflammatory responses in immune cells such as macrophages and keratinocytes. capes.gov.brscirp.org Studies on various diarylheptanoids, such as hirsutenone and oregonin, have shown they can inhibit inflammatory mediator production that is stimulated by LPS. capes.gov.brnih.gov This suggests that a key anti-inflammatory strategy of these compounds is to interfere with the initial stages of the inflammatory cascade triggered by bacterial endotoxins. capes.gov.br

Inhibition of NF-κB Activation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation, controlling the expression of many pro-inflammatory genes. scirp.org The inhibition of the NF-κB pathway is a critical mechanism for controlling inflammation. doi.org Investigations into several diarylheptanoids have demonstrated their capacity to suppress the activation of NF-κB. For instance, a diarylheptanoid from Alpinia officinarum was shown to inhibit LPS-induced NF-κB transcriptional activity and down-regulate NF-κB protein expression. scirp.org Similarly, the diarylheptanoid oregonin was found to inhibit LPS-mediated NF-κB promoter activity and the translocation of the p65 subunit of NF-κB into the nucleus in macrophage and microglial cells. nih.gov Another diarylheptanoid, hirsutenone, was also found to prevent the activation of NF-κB in keratinocytes. capes.gov.br These findings from related compounds suggest that a likely mechanism for the anti-inflammatory effects of the diarylheptanoid class involves the down-regulation of the pivotal NF-κB signaling pathway. scirp.org

Effects on Pro-inflammatory Cytokines

Pro-inflammatory cytokines are signaling molecules that drive the inflammatory response. The ability of a compound to suppress their production is a key indicator of anti-inflammatory activity. Research on diarylheptanoids demonstrates that these compounds can effectively reduce the levels of major pro-inflammatory cytokines. In studies using LPS-stimulated macrophages, treatment with a diarylheptanoid from lesser galangal significantly inhibited the release of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). doi.org Further research on other diarylheptanoids confirmed the down-regulation of IL-1β and TNF-α gene expression. scirp.org The diarylheptanoid juglanin H was also shown to suppress the expression of IL-1β and Interleukin-6 (IL-6). snu.ac.kr This consistent suppression of key pro-inflammatory cytokines across multiple studies highlights a primary functional outcome of the anti-inflammatory activity of the diarylheptanoid family. doi.orgscirp.orgsnu.ac.kr

Influence on ERK, p38, and JNK Pathways

The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways, are crucial signaling cascades that regulate inflammation. nih.gov The influence of diarylheptanoids on these pathways has been explored, revealing complex and sometimes compound-specific interactions.

For example, the diarylheptanoid hirsutenone was found to reduce the production of inflammatory mediators by suppressing the activation of the ERK pathway. capes.gov.br Another diarylheptanoid, 7-(4′-hydroxy-3′-methoxyphenyl)-1-phenylhept-4-en-3-one (HMP), also markedly inhibited the phosphorylation of ERK in LPS-stimulated cells. doi.org

The effect on the p38 pathway appears to vary. The diarylheptanoid oregonin was shown to attenuate LPS-induced p38 MAPK activation. nih.gov Conversely, a different diarylheptanoid was observed to slightly activate the p38 kinase in a neuronal differentiation model, indicating context-dependent effects. researchgate.net

Regarding the JNK pathway, studies on oregonin and another natural diarylheptanoid showed they had no significant effect on JNK activation in either inflammatory or neuronal differentiation models. nih.govresearchgate.net These findings indicate that while diarylheptanoids broadly modulate MAPK signaling, their specific effects on the ERK, p38, and JNK components can differ depending on the specific molecular structure of the compound and the biological context.

Anticancer Activity (Preclinical)

The anticancer potential of this compound and its analogues has been explored through their effects on cancer cell lines, interactions with enzymes, and structure-activity relationship (SAR) analyses. Diarylheptanoids as a class have shown the ability to inhibit the growth of multiple cancer cell types, including those of the breast, colon, and liver. researchgate.netnih.gov

While specific IC₅₀ values for this compound against a wide panel of cancer cells are not extensively documented in the cited literature, the antiproliferative potential of the diarylheptanoid class, to which this compound belongs, is well-established. Studies have highlighted the inhibitory effects of these compounds on human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma). researchgate.net

Research on diarylheptanoid analogues isolated from the seeds of Alpinia blepharocalyx and the rhizomes of Zingiber officinale provides insight into the potential activity of this compound class. For instance, various analogues have demonstrated significant, dose-dependent antiproliferative activity against cell lines like murine colon 26-L5 carcinoma and human HT-1080 fibrosarcoma. researchgate.netjst.go.jp Similarly, diarylheptanoids from Zingiber officinale showed notable inhibitory effects against A549 (lung), HepG2 (liver), HeLa (cervical), MDA-MB-231 (breast), and HCT116 (colon) tumor cell lines, with IC₅₀ values ranging from 6.69 to 33.46 μM. rsc.org The activity of selected diarylheptanoid analogues against various cancer cell lines is detailed in the table below.

| Compound | Cancer Cell Line | Activity (ED₅₀/IC₅₀, μM) | Source |

|---|---|---|---|

| Calyxin B | HT-1080 (Fibrosarcoma) | 0.69 | researchgate.net |

| Epicalyxin F | Colon 26-L5 (Carcinoma) | 0.89 | researchgate.net |

| Blepharocalyxin D | Colon 26-L5 (Carcinoma) | 3.61 | nih.gov |

| Blepharocalyxin E | HT-1080 (Fibrosarcoma) | 9.02 | nih.gov |

| Unnamed Diarylheptanoid (Comp. 6) | A549 (Lung Carcinoma) | 10.21 | rsc.org |

| Unnamed Diarylheptanoid (Comp. 17) | HCT116 (Colon Carcinoma) | 6.69 | rsc.org |

| Hirsutanone | Jurkat (Leukemia) | 11.37 | ug.edu.gh |

| Oregonin | Jurkat (Leukemia) | 22.16 | ug.edu.gh |

The precise mechanisms of this compound's anticancer activity, particularly regarding enzyme inhibition, are still under investigation. However, studies on related diarylheptanoids provide valuable clues. Some linear diarylheptanoids have been found to inhibit topoisomerase-I and topoisomerase-IIα, crucial enzymes for DNA replication and repair in cancer cells. nih.gov For example, certain synthetic analogues showed inhibitory activity against topo-IIα, with inhibition rates of up to 47.4% at a concentration of 100 μM. nih.gov

Furthermore, research on diarylheptanoids from Zingiber officinale predicted and later confirmed that their antitumor activity is associated with the DNA damage response pathway, specifically by down-regulating the expression of ATR (ataxia telangiectasia mutated and RAD3-related) and CHK1 (checkpoint kinase 1) protein levels. rsc.orgrsc.org Other studies on curcumin, a well-known linear diarylheptanoid, have shown it can inhibit dual-specificity tyrosine-regulated kinase 2 (DYRK2), which leads to impaired proteasome activity and triggers apoptosis. frontiersin.org While these findings relate to the broader class of diarylheptanoids, they suggest potential enzymatic pathways that could be relevant to this compound's bioactivity.

Structure-activity relationship (SAR) studies on various diarylheptanoid analogues have shed light on the chemical features important for their antiproliferative effects. Research on compounds isolated from Alpinia blepharocalyx indicates that the presence of a chalcone or flavanone moiety attached to the diarylheptanoid structure substantially enhances antiproliferative activity. researchgate.netjst.go.jp Additionally, a conjugated double bond within the chalcone moiety and the presence of phenolic hydroxyl groups were found to potentiate this activity. researchgate.netjst.go.jp

Further studies on synthetic diarylheptanoid derivatives have explored how different functional groups impact cytotoxicity. For instance, symmetric and asymmetric diarylheptanoids with 3,5-dialkyl-4-hydroxyphenyl moieties exhibited potent antiproliferative activity against a range of tumor cell lines, including multidrug-resistant ones, with IC₅₀ values in the low micromolar range (5.0–8.5 μM). acs.orgacs.org The design of linear diarylheptanoids has also led to the development of compounds with potent activity against human breast cancer cell lines (T47D), with some analogues achieving IC₅₀ values as low as 0.09 μM. nih.gov These studies collectively underscore that modifications to the aromatic rings and the heptane chain are key to modulating the anticancer potency of this class of compounds.

Investigation of Enzyme Inhibition Potentials

Other Biological Activities (Preclinical)

Beyond its anticancer potential, preclinical studies have investigated other biological activities of this compound and related diarylheptanoids, notably their antioxidant and antiviral properties.

This compound is part of the diarylheptanoid family, a class of compounds well-regarded for their antioxidant capabilities. researchgate.netresearchgate.netnih.govwikipedia.org This activity is often attributed to the phenolic hydroxyl groups in their structures, which can scavenge free radicals. nih.gov Studies on cyclic diarylheptanoids isolated from Alnus japonica demonstrated significant antioxidant activity in DPPH free radical scavenging assays. nih.gov Research on new diarylheptanoids from Rhynchanthus beesianus also confirmed significant antioxidant effects in DPPH, ABTS+, and FRAP assays. acs.org Furthermore, these antioxidant compounds showed a cytoprotective capacity against oxidative stress in human liver HepG-2 cells by inhibiting the production of reactive oxygen species and preventing cell apoptosis. acs.org The antioxidant activity of diarylheptanoids from Etlingera elatior has been reported to be greater than that of α-tocopherol, a well-known antioxidant. wikipedia.org

The antiviral potential of diarylheptanoids has been demonstrated against a range of viruses. researchgate.netnih.gov Studies on diarylheptanoids isolated from Alpinia officinarum revealed a broad spectrum of antiviral activity. researchgate.net These compounds were effective against poliovirus, measles virus, and herpes simplex virus type 1 (HSV-1). researchgate.net Notably, several diarylheptanoids showed potent activity against respiratory syncytial virus (RSV) both in vitro and in a murine infection model, where they significantly reduced virus titers in the lungs. researchgate.netnih.gov

Other research focusing on diarylheptanoids from Alpinia katsumadai identified compounds with significant inhibitory activity against the neuraminidase (NA) of the human influenza A/PR/8/34 virus (H1N1 subtype), with the most promising compound, katsumadain A, showing an IC₅₀ value of 1.05 μM. acs.org While these studies are on this compound analogues rather than the compound itself, they establish the diarylheptanoid scaffold as a promising pharmacophore for the development of antiviral agents.

Q & A

Q. What are the established methods for isolating Centrolobine from natural sources, and how can researchers optimize yield and purity?

Methodological Answer:

- Extraction Protocol : Use polar solvents (e.g., methanol or ethanol) for initial extraction from plant material, followed by liquid-liquid partitioning with non-polar solvents to remove lipids .

- Chromatography : Employ column chromatography (silica gel) with gradient elution (hexane:ethyl acetate) for preliminary purification. Confirm purity via TLC and HPLC (C18 column, UV detection at 254 nm) .

- Yield Optimization : Adjust solvent ratios and temperature during crystallization. Replicate protocols from primary literature, ensuring compliance with phytochemical standardization guidelines .

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are critical for validation?

Methodological Answer:

- NMR Analysis : Use ¹H and ¹³C NMR (CDCl₃ or DMSO-d6) to identify cis-2,6-disubstituted tetrahydropyran rings and aromatic protons. Compare chemical shifts with published data (e.g., δ 3.83 ppm for methoxy groups in (-)-Centrolobine) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) confirmation. Validate fragmentation patterns against synthetic analogs .

- X-ray Crystallography : For absolute stereochemistry determination, grow single crystals in ethyl acetate/hexane and compare unit cell parameters with deposited CIF files .

Q. What in vitro bioactivity assays are commonly used to evaluate this compound’s pharmacological potential?

Methodological Answer:

- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive bacteria (e.g., S. aureus) using broth microdilution. Include positive controls (e.g., ampicillin) and solvent controls .

- Cytotoxicity Screening : Use MTT assay on cancer cell lines (e.g., HeLa), with IC₅₀ calculation via nonlinear regression. Normalize data to untreated cells and validate with triplicate runs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

- Dose-Response Analysis : Re-evaluate activity using standardized concentrations (e.g., 1–100 µM) and identical cell lines/species. Control for solvent interference (e.g., DMSO ≤0.1%) .

- Structural Analog Comparison : Synthesize or source derivatives to isolate pharmacophores. Use SAR studies to identify critical functional groups (e.g., methoxy vs. hydroxyl substitutions) .

- Meta-Analysis : Systematically review literature using PRISMA guidelines, focusing on assay conditions (pH, incubation time) and statistical power. Apply funnel plots to detect publication bias .

Q. What strategies improve the stereoselective synthesis of this compound’s tetrahydropyran core?

Methodological Answer:

- Chiral Auxiliaries : Use Evans’ oxazolidinones to control cis-2,6 stereochemistry during reductive etherification. Monitor diastereomeric excess via chiral HPLC .

- Catalytic Asymmetric Methods : Test Jacobsen’s thiourea catalysts for enantioselective cyclization. Optimize solvent (toluene) and temperature (-20°C to RT) to enhance ee (>90%) .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict transition-state energies and guide catalyst design .

Q. How can researchers design experiments to probe this compound’s mechanism of action at the molecular level?

Methodological Answer:

- Target Identification : Use affinity chromatography with biotinylated this compound to pull down protein targets from cell lysates. Validate via Western blot or SILAC-based proteomics .

- Molecular Docking : Screen against protein databases (PDB) using AutoDock Vina. Prioritize targets with high binding scores (e.g., kinase inhibitors) and validate via SPR or ITC .

- Gene Knockdown : Apply CRISPR-Cas9 to silence putative targets in cell models. Assess rescue of bioactivity to confirm target relevance .

Methodological Best Practices

- Data Reproducibility : Document all experimental parameters (e.g., solvent batches, equipment calibration) in supplemental materials. Use FAIR data principles for public deposition .

- Conflict Mitigation : Pre-register hypotheses and analytical plans on platforms like Open Science Framework to reduce HARKing (Hypothesizing After Results are Known) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.